3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine
Overview
Description
3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine: is an organic compound with the molecular formula C8H7BrF2N2 and a molecular weight of 249.06 g/mol This compound features a pyridine ring substituted with a bromine atom at the third position and a 3,3-difluoroazetidin-1-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions. For instance, a difluoroalkylamine can be cyclized to form the azetidine ring.
Bromination: The pyridine ring is brominated at the third position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under suitable conditions.
Coupling Reaction: The azetidine ring is then coupled to the brominated pyridine ring through a nucleophilic substitution reaction, often facilitated by a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the azetidine or pyridine rings.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways.
Biochemical Studies: Utilized in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Material Science: Explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Studied for its potential application in the development of new agrochemical agents.
Mechanism of Action
The mechanism by which 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(3,3-Difluoroazetidin-1-yl)pyridine: Lacks the bromine atom at the third position.
3-Bromo-4-(azetidin-1-yl)pyridine: Contains an azetidine ring without the difluoro substitution.
Uniqueness: 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the difluoroazetidinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of substituents can influence the compound’s electronic properties, steric interactions, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-4-(3,3-difluoroazetidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2/c9-6-3-12-2-1-7(6)13-4-8(10,11)5-13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGDQQYOIGAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=NC=C2)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238019 | |
Record name | Pyridine, 3-bromo-4-(3,3-difluoro-1-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707391-22-7 | |
Record name | Pyridine, 3-bromo-4-(3,3-difluoro-1-azetidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707391-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-4-(3,3-difluoro-1-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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